molecular formula C8H7NO B12962227 4-Ethynyl-3-methylpyridin-2(1H)-one

4-Ethynyl-3-methylpyridin-2(1H)-one

Cat. No.: B12962227
M. Wt: 133.15 g/mol
InChI Key: REMQXOHWHAUKHF-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3-methylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylpyridin-2(1H)-one.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 3-methylpyridin-2(1H)-one with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alkenyl or alkyl derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alkenes or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding interactions or in the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylpyridine: Similar structure but lacks the methyl group.

    3-Methylpyridin-2(1H)-one: Lacks the ethynyl group.

    4-Methylpyridine: Lacks both the ethynyl and the carbonyl group.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

4-ethynyl-3-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H7NO/c1-3-7-4-5-9-8(10)6(7)2/h1,4-5H,2H3,(H,9,10)

InChI Key

REMQXOHWHAUKHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CNC1=O)C#C

Origin of Product

United States

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